molecular formula C19H22BrNO2 B11057221 4-bromo-N-[5-tert-butyl-2-(1-hydroxyethyl)phenyl]benzamide

4-bromo-N-[5-tert-butyl-2-(1-hydroxyethyl)phenyl]benzamide

Cat. No.: B11057221
M. Wt: 376.3 g/mol
InChI Key: PWDOJJMQORVXJC-UHFFFAOYSA-N
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Description

4-bromo-N-[5-tert-butyl-2-(1-hydroxyethyl)phenyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, a tert-butyl group, and a hydroxyethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[5-tert-butyl-2-(1-hydroxyethyl)phenyl]benzamide can be achieved through several synthetic routes. One common method involves the reaction of 4-bromoaniline with 5-tert-butyl-2-(1-hydroxyethyl)benzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[5-tert-butyl-2-(1-hydroxyethyl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Ammonia (NH3) in the presence of a palladium catalyst.

Major Products Formed

    Oxidation: 4-bromo-N-[5-tert-butyl-2-(carboxyethyl)phenyl]benzamide.

    Reduction: 4-hydroxy-N-[5-tert-butyl-2-(1-hydroxyethyl)phenyl]benzamide.

    Substitution: 4-amino-N-[5-tert-butyl-2-(1-hydroxyethyl)phenyl]benzamide.

Scientific Research Applications

4-bromo-N-[5-tert-butyl-2-(1-hydroxyethyl)phenyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: It is explored for its potential use in drug development. Its structural features make it a candidate for designing molecules with specific pharmacological activities.

    Industry: The compound is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-N-[5-tert-butyl-2-(1-hydroxyethyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-[5-tert-butyl-2-(1-hydroxyethyl)phenyl]benzamide is unique due to the presence of both a hydroxyethyl group and a benzamide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C19H22BrNO2

Molecular Weight

376.3 g/mol

IUPAC Name

4-bromo-N-[5-tert-butyl-2-(1-hydroxyethyl)phenyl]benzamide

InChI

InChI=1S/C19H22BrNO2/c1-12(22)16-10-7-14(19(2,3)4)11-17(16)21-18(23)13-5-8-15(20)9-6-13/h5-12,22H,1-4H3,(H,21,23)

InChI Key

PWDOJJMQORVXJC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)C(C)(C)C)NC(=O)C2=CC=C(C=C2)Br)O

Origin of Product

United States

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